2-Chloro-3,5-difluorophenol is a tri-substituted halogenated aromatic compound used as a specialized intermediate in organic synthesis. Its utility is primarily defined by the specific arrangement of its chloro and fluoro substituents, which impart distinct reactivity and physicochemical properties. This compound serves as a critical precursor in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors, where precise structural control is essential for achieving desired biological activity and performance characteristics.
The precise placement of the chlorine atom at the C2 position and fluorine atoms at the C3 and C5 positions is non-interchangeable with other isomers or simpler analogs. The ortho-chloro group sterically hinders and electronically modulates the adjacent hydroxyl group, influencing its pKa and reactivity in nucleophilic substitution or etherification reactions. Substituting this compound with an isomer like 2-chloro-4,6-difluorophenol or a simpler analog like 3,5-difluorophenol would lead to different reaction kinetics, regioselectivity, and ultimately, a final product with a fundamentally altered structure-activity relationship (SAR). Therefore, procurement of the exact 206986-81-4 CAS number is critical for reproducibility in established synthesis routes.
In the synthesis of novel serotonin reuptake inhibitors, 2-Chloro-3,5-difluorophenol is specified as the key reactant for creating a phenoxymethylpyrrolidine core structure via a Mitsunobu reaction. The patent explicitly calls for this isomer over other fluorinated phenols, such as 2,4-difluorophenol, to produce a distinct chemical entity where the 2-chloro-3,5-difluoro substitution pattern is integral to the final molecule's design.
| Evidence Dimension | Final Product Structure Enabled |
| Target Compound Data | Enables synthesis of (S)-3-((R)-(2-Chloro-3,5-difluorophenoxy)phenylmethyl)pyrrolidine. |
| Comparator Or Baseline | Comparator: 2,4-Difluorophenol, which yields a structurally different (2,4-difluorophenoxy) analog. |
| Quantified Difference | Provides access to a unique 2-chloro-3,5-difluoro substitution pattern on the final molecule, which is not achievable with simpler or isomeric fluorophenols. |
| Conditions | Mitsunobu reaction conditions as described in patent literature for pharmaceutical intermediate synthesis. |
For synthesizing drug candidates where the specific electronic and steric profile of this moiety is required for target binding or desired ADME properties.
2-Chloro-3,5-difluorophenol is a solid at standard temperature and pressure, with a reported melting point of 45-46 °C. This provides a distinct handling and processability profile compared to less substituted, liquid analogs like 2-chlorophenol.
| Evidence Dimension | Physical State at 25 °C |
| Target Compound Data | Solid |
| Comparator Or Baseline | Comparator: 2-Chlorophenol (CAS 95-57-8), which is a liquid (m.p. ~9 °C). |
| Quantified Difference | Solid at room temperature, whereas the less-fluorinated analog 2-chlorophenol is a liquid. |
| Conditions | Standard Temperature and Pressure (STP). |
Allows for easier weighing, portioning, and storage with reduced vapor pressure-related exposure risks compared to liquid phenols that require specialized pumps and seals.
In the design of modern agrochemicals, the specific halogenation pattern on phenolic precursors is a key determinant of biological efficacy. The ortho-chloro group in 2-Chloro-3,5-difluorophenol provides critical steric and electronic influence not present in its direct analog, 3,5-difluorophenol. This substitution is a deliberate design choice intended to modulate factors like binding affinity to target enzymes or resistance to metabolic degradation in the resulting pesticide.
| Evidence Dimension | Key Structural Feature for SAR |
| Target Compound Data | Contains an ortho-chloro group and meta-difluoro pattern. |
| Comparator Or Baseline | Comparator: 3,5-Difluorophenol (lacks the ortho-chloro group). |
| Quantified Difference | The addition of the chlorine atom at the C2 position introduces steric bulk and alters the electronic distribution of the aromatic ring. |
| Conditions | Molecular design and structure-activity relationship (SAR) studies for agrochemical development. |
This specific substitution is essential for researchers aiming to fine-tune the bioactivity and pharmacokinetic profile of a novel agrochemical active ingredient.
For the multi-step synthesis of drug candidates where a phenoxy-based moiety is required and SAR studies have identified the 2-chloro-3,5-difluoro substitution as critical for efficacy. Its use is indicated in reactions like Mitsunobu etherifications where other isomers would yield inactive or less potent final compounds.
As a starting material in agrochemical discovery programs aiming to optimize a lead compound. The compound's specific halogenation pattern is leveraged to improve target-site binding, enhance metabolic stability, and fine-tune the systemic properties of the final active ingredient.
In laboratory or manufacturing settings where the process design favors the handling of a solid for reasons of safety, accuracy, or equipment compatibility. Its solid form simplifies addition to reactors and minimizes risks associated with corrosive phenolic vapors.
Flammable;Irritant